Flumezapine
CAS No.: 61325-80-2
Cat. No.: VC0528138
Molecular Formula: C17H19FN4S
Molecular Weight: 330.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61325-80-2 |
---|---|
Molecular Formula | C17H19FN4S |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Standard InChI | InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3 |
Standard InChI Key | JBHUBOISLBWHAR-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C |
Canonical SMILES | CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Flumezapine is classified chemically as a thienobenzodiazepine derivative with the molecular formula C₁₇H₁₉FN₄S and a molecular mass of 330.42 g/mol . This compound features several functional groups that contribute to its pharmacological activity, most notably the fluorine substituent that differentiates it from similar compounds in its class.
Physical and Chemical Characteristics
Flumezapine exists as a solid at room temperature with a melting point range of 168-170°C . Its full chemical name is 7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b] benzodiazepine, reflecting its complex heterocyclic structure . The compound is also known by its development code LY 120363, assigned by its manufacturer Eli Lilly and Company .
Structural Identifiers and Properties
The following table summarizes the key identifiers and properties of Flumezapine:
Property | Value |
---|---|
CAS Registry Number | 61325-80-2 |
Molecular Formula | C₁₇H₁₉FN₄S |
Molecular Mass | 330.42 g/mol |
Melting Point | 168-170°C |
InChIKey | JBHUBOISLBWHAR-UHFFFAOYSA-N |
Structural Features
Flumezapine shares structural similarities with olanzapine, another thienobenzodiazepine antipsychotic that became commercially successful . The key structural feature that distinguishes Flumezapine is the presence of a fluorine atom at the 7-position of the benzodiazepine ring system . This fluorination represents a common pharmaceutical chemistry strategy to alter the pharmacokinetic and pharmacodynamic properties of a lead compound.
Pharmacological Profile
Flumezapine belongs to the class of second-generation (atypical) antipsychotics, alongside compounds such as clozapine and olanzapine . Its pharmacological activity arises from its interaction with multiple neurotransmitter systems in the central nervous system.
Receptor Profile
An important pharmacological characteristic of Flumezapine is its antidopaminergic to anticholinergic ratio, which is approximately five times higher than that of clozapine . This indicates that Flumezapine exhibits stronger dopamine receptor blockade relative to its anticholinergic effects when compared to clozapine. This receptor profile likely contributes to its different side effect profile and potentially greater risk for extrapyramidal symptoms compared to clozapine.
Toxicity and Adverse Effects
The abandonment of Flumezapine's development was primarily due to significant toxicity concerns that emerged during clinical trials . These adverse effects impacted multiple body systems and posed unacceptable risks that outweighed potential therapeutic benefits.
Hepatic Toxicity
Flumezapine administration led to elevations in liver enzymes, specifically aspartate transaminase (AST) and alanine transaminase (ALT) . These elevations indicate hepatocellular damage and represent a serious safety concern. The liver enzyme elevation profile of Flumezapine was noted to be similar to that of chlorpromazine, a first-generation antipsychotic with known hepatotoxic potential .
Muscular Toxicity
Clinical trials also revealed that Flumezapine caused elevations in plasma creatine phosphokinase (CPK) levels . Elevated CPK is typically indicative of muscle damage or increased muscle membrane permeability, suggesting that Flumezapine had adverse effects on muscle tissue. This finding, combined with the liver toxicity, created a concerning toxicity profile.
Neurological Effects
In addition to hepatic and muscular toxicity, Flumezapine induced extrapyramidal symptoms (EPS) in patients during early clinical trials . Extrapyramidal symptoms—which can include tremor, rigidity, bradykinesia, and akathisia—are a common concern with antipsychotic medications, particularly those with strong dopamine receptor antagonism. The presence of these symptoms in Flumezapine trials may be related to its relatively higher antidopaminergic to anticholinergic ratio compared to clozapine .
Comparative Analysis
Comparison with Olanzapine
While structurally related to olanzapine, Flumezapine differs most notably by the presence of a fluorine atom in its molecular structure . Despite this seemingly minor modification, the pharmacological and toxicological profiles of these compounds differ substantially. Olanzapine went on to become a commercially successful antipsychotic medication (Zyprexa), while Flumezapine's development was halted due to toxicity concerns .
Position in the Thienobenzodiazepine Class
Flumezapine is part of the thienobenzodiazepine class of antipsychotics, which includes olanzapine . This class is characterized by a thieno-fused benzodiazepine ring system that confers a particular receptor binding profile. The thienobenzodiazepines generally exhibit affinity for multiple receptor types, including dopamine, serotonin, histamine, and muscarinic receptors, though the precise binding profile varies between individual compounds.
Chemical Synthesis and Analysis
Analytical Identifiers
Several analytical identifiers are available for Flumezapine, which are useful for its identification and characterization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume